molecular formula C9H20O B041252 Nonan-1-ol CAS No. 143-08-8

Nonan-1-ol

Cat. No. B041252
CAS RN: 143-08-8
M. Wt: 144.25 g/mol
InChI Key: ZWRUINPWMLAQRD-UHFFFAOYSA-N
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Patent
US06037506

Procedure details

A 500 mL autoclave was charged with 0.76 mmol palladium (II)acetate, 1.07 mmol of a mixture of 1.2-bis(9-phosphabicyclononyl)ethane, 20.2 mL of anisole (as solvent), 0.45 mL methanesulfonic acid (MSA), 4.80 mL water, 7.91 mL butyl formate (as promoter), and 156 mL octene, 83 ml isononynol. The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen pressurized to a total pressure of 50 bar. The autoclave was then sealed and the mixture was heated to 110° C. The reaction was continued for 8 hours and subsequently the reaction mixture was cooled to room temperature and the pressure released. 163 g of nonyl alcohol product was produced (94% conversion of starting material). The reaction rate was about 0.36 hr-1. There was no noticeable paraffin make. This example illustrates that the use of a formic acid derivative as a promoter results in high conversion/high selectivity reactions with excellent reaction rates.
[Compound]
Name
mixture
Quantity
1.07 mmol
Type
reactant
Reaction Step One
[Compound]
Name
1.2-bis(9-phosphabicyclononyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step One
Name
isononynol
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
0.76 mmol
Type
catalyst
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7]C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CS(O)(=O)=O.C(O[CH2:17][CH2:18][CH2:19]C)=O.C=CCCCCCC.C(O)#CCCCCC(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH2:1]([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:17][CH2:18][CH3:19] |f:5.6.7|

Inputs

Step One
Name
mixture
Quantity
1.07 mmol
Type
reactant
Smiles
Name
1.2-bis(9-phosphabicyclononyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
0.45 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
7.91 mL
Type
reactant
Smiles
C(=O)OCCCC
Name
Quantity
156 mL
Type
reactant
Smiles
C=CCCCCCC
Name
isononynol
Quantity
83 mL
Type
reactant
Smiles
C(#CCCCCC(C)C)O
Name
Quantity
0.76 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
4.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen
CUSTOM
Type
CUSTOM
Details
The autoclave was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
subsequently the reaction mixture was cooled to room temperature

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 163 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037506

Procedure details

A 500 mL autoclave was charged with 0.76 mmol palladium (II)acetate, 1.07 mmol of a mixture of 1.2-bis(9-phosphabicyclononyl)ethane, 20.2 mL of anisole (as solvent), 0.45 mL methanesulfonic acid (MSA), 4.80 mL water, 7.91 mL butyl formate (as promoter), and 156 mL octene, 83 ml isononynol. The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen pressurized to a total pressure of 50 bar. The autoclave was then sealed and the mixture was heated to 110° C. The reaction was continued for 8 hours and subsequently the reaction mixture was cooled to room temperature and the pressure released. 163 g of nonyl alcohol product was produced (94% conversion of starting material). The reaction rate was about 0.36 hr-1. There was no noticeable paraffin make. This example illustrates that the use of a formic acid derivative as a promoter results in high conversion/high selectivity reactions with excellent reaction rates.
[Compound]
Name
mixture
Quantity
1.07 mmol
Type
reactant
Reaction Step One
[Compound]
Name
1.2-bis(9-phosphabicyclononyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step One
Name
isononynol
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
0.76 mmol
Type
catalyst
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7]C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CS(O)(=O)=O.C(O[CH2:17][CH2:18][CH2:19]C)=O.C=CCCCCCC.C(O)#CCCCCC(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH2:1]([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:17][CH2:18][CH3:19] |f:5.6.7|

Inputs

Step One
Name
mixture
Quantity
1.07 mmol
Type
reactant
Smiles
Name
1.2-bis(9-phosphabicyclononyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
0.45 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
7.91 mL
Type
reactant
Smiles
C(=O)OCCCC
Name
Quantity
156 mL
Type
reactant
Smiles
C=CCCCCCC
Name
isononynol
Quantity
83 mL
Type
reactant
Smiles
C(#CCCCCC(C)C)O
Name
Quantity
0.76 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
4.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen
CUSTOM
Type
CUSTOM
Details
The autoclave was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
subsequently the reaction mixture was cooled to room temperature

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 163 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.